molecular formula C10H6ClN3O2S3 B7481757 N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide

N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B7481757
M. Wt: 331.8 g/mol
InChI Key: FMCQXRZGDJBXFS-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide is a compound that belongs to the class of heterocyclic organic compounds It features a benzothiadiazole moiety fused with a thiophene ring, which is further substituted with a sulfonamide group

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Thiophene derivatives with various substituents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide is unique due to the combination of the benzothiadiazole and thiophene moieties, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in optoelectronics and as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O2S3/c11-8-4-5-9(17-8)19(15,16)14-7-3-1-2-6-10(7)13-18-12-6/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCQXRZGDJBXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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